

Oral Administration Protocols for Encaleret in Research: Application Notes

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Compound of Interest

Compound Name: *Encaleret*

Cat. No.: *B607308*

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Abstract

Encaleret (also known as CLTX-305) is an investigational, orally administered, small molecule antagonist of the calcium-sensing receptor (CaSR).^[1] It functions as a negative allosteric modulator of the CaSR, effectively decreasing its sensitivity to extracellular calcium.^[1] This mechanism of action makes it a promising therapeutic candidate for genetic disorders characterized by a gain-of-function of the CaSR, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1). In ADH1, the overactive CaSR leads to hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium).^[1] By antagonizing the CaSR, **encaleret** aims to restore normal parathyroid hormone (PTH) secretion and normalize blood and urine calcium levels.^[1] These application notes provide a comprehensive overview of the oral administration protocols for **encaleret** that have been utilized in recent clinical research, offering valuable guidance for scientists and drug development professionals.

Data Presentation

Table 1: Encaleret Oral Formulation Details

Parameter	Description	Source(s)
Drug Substance	Encaleret Sulfate (also CLTX-305)	[2] [3]
Molecular Formula	$(C_{29}H_{33}ClFNO_4)_2 \cdot H_2SO_4 \cdot H_2O$	[2]
Molecular Weight	1144.15 g/mol	[2]
Dosage Form	Film-coated tablets	[2] [3]
Dosage Strengths	5 mg, 10 mg, 30 mg, 60 mg	[2]
Appearance	White, round or modified oval tablets	[2]
Route of Administration	Oral	[4]

Table 2: Summary of Dosing Regimens in Clinical Trials

Clinical Trial Identifier	Patient Population	Dosing Regimen	Duration	Key Findings	Source(s)
NCT04581629 (Phase 2b)	Adults with ADH1	Dose-ranging, 5 mg to 190 mg twice daily	24 weeks	Sustained normalization of PTH, blood and urine calcium.	[5] [6]
Proof-of-Concept Study	Post-surgical Hypoparathyroidism	162 mg twice daily	Up to 5 days	80% of participants achieved normal blood and urine calcium levels.	[7] [8]
NCT05680818 (CALIBRATE, Phase 3)	Adults with ADH1	Dose adjusted as needed based on calcium levels	Ongoing (estimated completion in 2029)	To evaluate efficacy and safety compared to standard of care.	[3] [9]
NCT05735015 (Pediatric)	Children with ADH1 (birth to <18 years)	Individualized dose titration	Ongoing	To evaluate pharmacokinetics, efficacy, and safety.	[5]

Table 3: Pharmacodynamic Effects of Encaleret in ADH1 Patients (Phase 2b)

Parameter	Baseline (Mean ± SD)	Post- Treatment (Mean ± SD)	p-value	Source(s)
PTH (pg/mL)	6.3 ± 7.8	35.3 ± 10.2 (at 24 weeks)	<0.01	[10]
Albumin-Corrected Calcium (mg/dL)	7.1 ± 0.4	9.2 ± 0.5 (at 24 weeks)	<0.01	[10]
24-hour Urine Calcium (mg/day)	395 ± 216	202 ± 83 (at 24 weeks)	<0.05	[10]
Blood Phosphate (mg/dL)	4.5 ± 1.1	3.4 ± 0.4 (at 24 weeks)	<0.05	[10]
Blood Magnesium (mg/dL)	1.7 ± 0.2	2.0 ± 0.2 (at 24 weeks)	<0.01	[10]

Experimental Protocols

Protocol 1: Oral Administration of Encaleret in a Phase 2b Clinical Trial for ADH1 (NCT04581629)

Objective: To evaluate the safety, tolerability, pharmacodynamics, and efficacy of **encaleret** in adults with Autosomal Dominant Hypocalcemia Type 1.

Methodology:

- Patient Population: Adult participants with a confirmed diagnosis of ADH1.
- Dosage and Administration:
 - **Encaleret** was administered orally as film-coated tablets twice daily.

- The study employed a dose-ranging design, with individual doses adjusted to achieve and maintain normal albumin-corrected blood calcium levels. The dose range required to maintain eucalcemia was wide, from 5 to 190 mg twice daily.[6]
- Conventional therapy with calcium and active vitamin D supplements was withheld during **encaleret** treatment.[6]
- Study Periods:
 - The study consisted of one or two 5-day inpatient dose-ranging periods.
 - This was followed by a 24-week outpatient period for continued treatment and monitoring. [6]
- Sample Collection and Analysis:
 - Blood Samples: Blood was collected for the analysis of albumin-corrected calcium, intact parathyroid hormone (PTH), magnesium, and phosphorus.
 - Urine Samples: 24-hour urine collections were performed to measure urinary calcium excretion.
 - Biomarker Analysis:
 - PTH concentrations were analyzed via an electrochemiluminescence immunoassay.
 - Standard clinical chemistry methods were used for calcium, phosphate, and magnesium.
- Pharmacokinetic Assessment:
 - Blood samples were collected to determine the pharmacokinetic profile of **encaleret**. While the collection of pharmacokinetic data is noted in trial protocols, specific C_{max}, T_{max}, and AUC values are not publicly available in the reviewed literature.

Protocol 2: Bioanalytical Method for Quantification of Encaleret in Plasma (Representative)

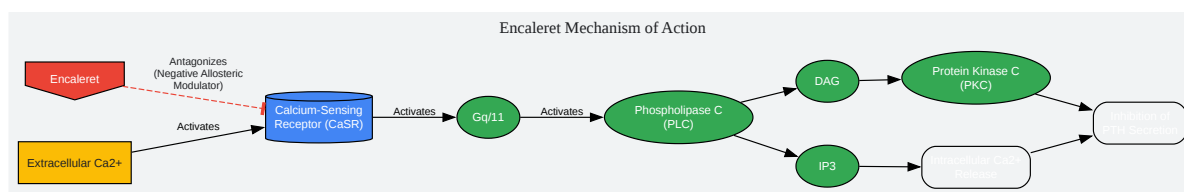
Objective: To provide a representative protocol for the quantitative analysis of **encaleret** in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on standard industry practices.

Methodology:

- Sample Preparation:
 - Protein Precipitation: To a 100 μ L aliquot of human plasma, add 300 μ L of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
 - Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
- LC-MS/MS System:
 - Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
- Chromatographic Conditions (Example):
 - Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient Elution: A suitable gradient to separate **encaleret** from endogenous plasma components.
 - Flow Rate: 0.4 mL/min.

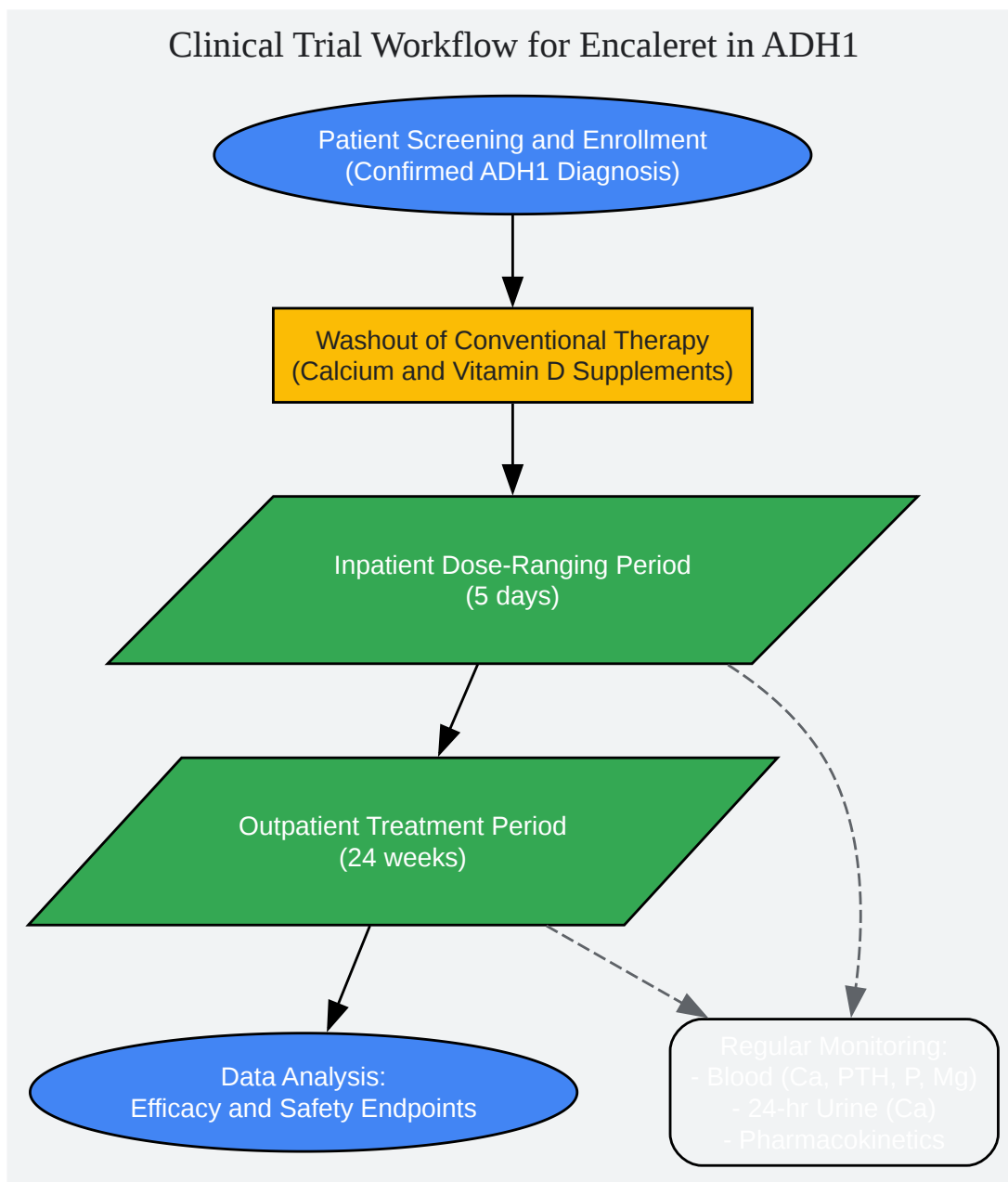
- Injection Volume: 5-10 μL .
- Mass Spectrometric Conditions (Hypothetical):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - MRM Transitions: Specific precursor-to-product ion transitions for **encaleret** and its internal standard would need to be optimized.
- Method Validation:
 - The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations



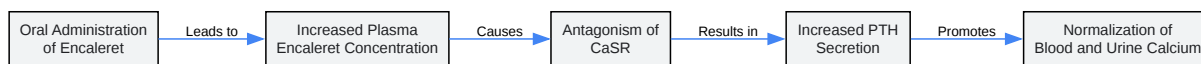
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Caption: **Encaleret**'s mechanism of action on the CaSR signaling pathway.



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Caption: A typical experimental workflow for an **Encaleret** clinical trial.



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Caption: Logical relationship of **Encaleret** administration to effect.

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